molecular formula C11H9N3O5 B5695738 5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione

5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione

Cat. No. B5695738
M. Wt: 263.21 g/mol
InChI Key: TZVCFZNBOSHPQL-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione, also known as MNBD, is a chemical compound that has been widely used in scientific research applications. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology.

Scientific Research Applications

5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione has been extensively used in scientific research applications due to its ability to act as a photochromic agent. This means that it can undergo reversible photoisomerization, changing from a colored to a colorless form upon exposure to light. This property has been utilized in the development of molecular switches and sensors, as well as in the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione is based on its ability to undergo photoisomerization. Upon exposure to light, the compound undergoes a conformational change, leading to a change in its physicochemical properties. This change can be utilized to trigger various biological processes, such as the release of a drug or the activation of a protein.
Biochemical and Physiological Effects
5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology. For example, it has been shown to interact with proteins such as bovine serum albumin and human serum albumin, leading to changes in their conformation and stability. Additionally, it has been used to study the binding of ligands to enzymes, such as chymotrypsin and trypsin.

Advantages and Limitations for Lab Experiments

5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments, including its ability to act as a photochromic agent, its ease of synthesis, and its stability under normal laboratory conditions. However, there are also some limitations, including its potential toxicity and the need for specialized equipment to carry out photoisomerization experiments.

Future Directions

There are several future directions for the use of 5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione in scientific research. One potential area of application is in the development of photoresponsive materials, such as smart coatings and sensors. Additionally, 5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione could be used in the study of protein-protein interactions and the development of new drugs that target specific proteins. Finally, 5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione could be used in the development of new imaging techniques, such as photoacoustic imaging, which utilizes the photoisomerization of 5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione to generate contrast in biological tissues.
Conclusion
In conclusion, 5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione is a valuable tool for scientific research due to its ability to act as a photochromic agent. Its ease of synthesis, stability, and various biochemical and physiological effects make it a versatile compound that has been widely used in the fields of biochemistry and pharmacology. While there are some limitations to its use, such as potential toxicity and the need for specialized equipment, the future directions for its application are numerous and promising.

Synthesis Methods

The synthesis of 5-(2-methoxy-5-nitrobenzylidene)-2,4-imidazolidinedione involves the condensation of 2-methoxy-5-nitrobenzaldehyde and 2,4-imidazolidinedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-19-9-3-2-7(14(17)18)4-6(9)5-8-10(15)13-11(16)12-8/h2-5H,1H3,(H2,12,13,15,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVCFZNBOSHPQL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.